3,8-Difluoroquinoline
Description
3,8-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom at position 1. The substitution of fluorine atoms at positions 3 and 8 introduces distinct electronic and steric effects, influencing reactivity, solubility, and biological interactions. Fluorinated quinolines are widely explored for their enhanced metabolic stability, bioavailability, and binding affinity in drug discovery .
Properties
Molecular Formula |
C9H5F2N |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
3,8-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
InChI Key |
VMXLNDDYFYQUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. For instance, 3-amino-7,8-difluoroquinoline can be synthesized by substituting the diaza group with fluoride ions . Another approach involves cyclization and cycloaddition reactions, as well as direct fluorination of quinoline .
Industrial Production Methods: Industrial production of 3,8-Difluoroquinoline may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,8-Difluoroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups into the quinoline ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium fluoride or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorinated quinoline derivatives .
Scientific Research Applications
3,8-Difluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying biological systems due to its unique electronic properties.
Medicine: Fluorinated quinolines, including 3,8-Difluoroquinoline, exhibit antibacterial, antineoplastic, and antiviral activities. They are being investigated for their potential use in treating various diseases.
Industry: This compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 3,8-Difluoroquinoline involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The incorporation of fluorine atoms enhances the compound’s ability to penetrate cell membranes and bind to its target enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position of fluorine substituents significantly impacts molecular properties. Key analogs are compared below:
Key Observations :
- Electronic Effects: Fluorine at C3 (meta to nitrogen) in 3,8-difluoroquinoline may deactivate the ring more strongly than para-substituted analogs (e.g., 5,8- or 6,8-), influencing electrophilic substitution patterns.
- Solubility: Carboxylic acid derivatives (e.g., 7,8-difluoroquinoline-3-carboxylic acid) show improved aqueous solubility compared to non-polar analogs .
- Solid-State Behavior: 6,8-Difluoroquinoline forms H-bonds and π-π interactions critical for crystal engineering, whereas 3,8-substitution may alter packing efficiency .
Reactivity Trends :
- Fluorine at C8 (common in analogs) enhances stability against oxidation.
- C3 fluorine in 3,8-difluoroquinoline may hinder electrophilic attacks at C2/C4, directing reactivity to less deactivated positions.
Mechanistic Insights :
- Fluorine’s electronegativity enhances binding to hydrophobic pockets in target proteins.
- Position-dependent effects: C8 fluorine in 6,8-difluoroquinoline participates in H-bonding, while C3 fluorine in 3,8-difluoroquinoline may modulate steric interactions.
Biological Activity
3,8-Difluoroquinoline is a fluorinated derivative of quinoline that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
3,8-Difluoroquinoline can be synthesized through various methods, including halogenation of quinoline derivatives. The introduction of fluorine atoms at the 3 and 8 positions enhances the compound's reactivity and biological activity compared to non-fluorinated analogs.
Biological Activities
The biological activity of 3,8-difluoroquinoline has been evaluated in several studies, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.
Antimicrobial Activity
Research indicates that 3,8-difluoroquinoline exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including resistant strains. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| E. coli | 20 | 15 |
| S. aureus | 18 | 20 |
| P. aeruginosa | 22 | 10 |
Anticancer Activity
The anticancer potential of 3,8-difluoroquinoline has been explored in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5 | Caspase activation |
| MCF-7 | 7 | Inhibition of cell proliferation |
| A549 | 6 | Induction of oxidative stress |
Antiviral Activity
Preliminary studies suggest that 3,8-difluoroquinoline may possess antiviral properties against certain viruses by inhibiting viral replication. The exact mechanism is still under investigation but may involve interference with viral polymerases or proteases.
Case Studies and Research Findings
- Antimicrobial Resistance Study : A recent study evaluated the efficacy of 3,8-difluoroquinoline against multidrug-resistant strains of E. coli. Results showed a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent against resistant infections .
- Cancer Treatment Research : In vitro studies using breast cancer cell lines demonstrated that treatment with 3,8-difluoroquinoline led to a marked decrease in cell viability and increased apoptosis markers such as cleaved PARP and active caspases .
- Antiviral Efficacy : A study investigating the antiviral activity against influenza virus showed that compounds similar to 3,8-difluoroquinoline exhibited significant inhibition of viral replication in vitro, warranting further exploration into its use as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
